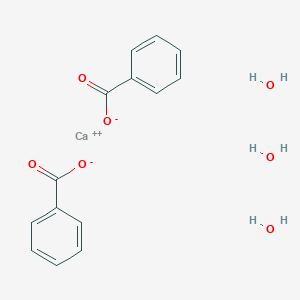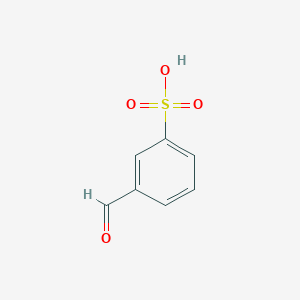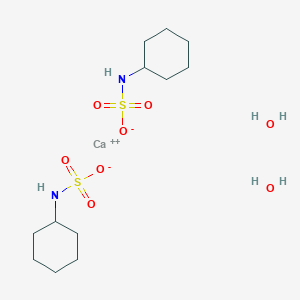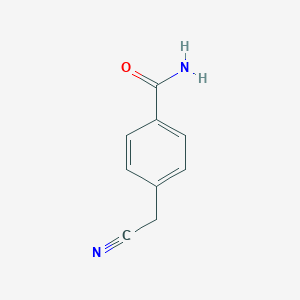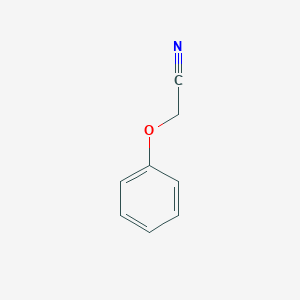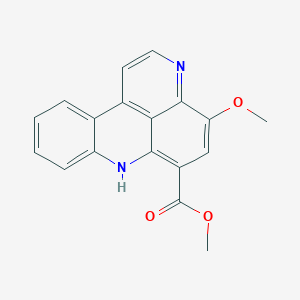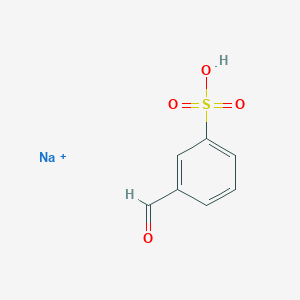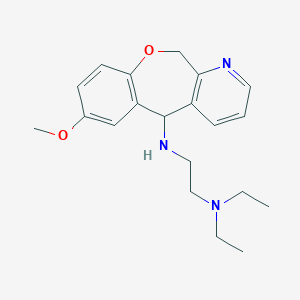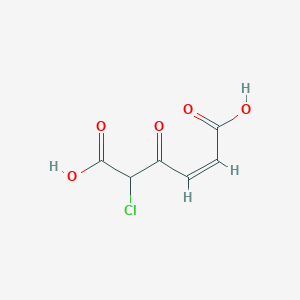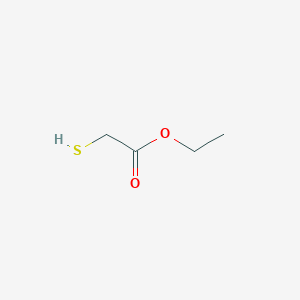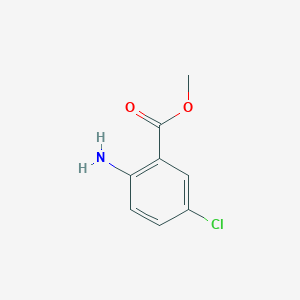
2-Amino-5-clorobenzoato de metilo
Descripción general
Descripción
Methyl 2-amino-5-chlorobenzoate is an organic compound with the molecular formula C8H8ClNO2. It is a white to grayish crystalline powder and is used primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is known for its stability and reactivity, making it a valuable component in chemical research and industrial applications.
Aplicaciones Científicas De Investigación
Methyl 2-amino-5-chlorobenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: The compound is an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of agrochemicals and dyes
Mecanismo De Acción
Target of Action
Methyl 2-amino-5-chlorobenzoate is a biochemical reagent It’s known to affect the respiratory system .
Mode of Action
As a biochemical reagent, it’s likely to interact with its targets to induce a biological response .
Pharmacokinetics
The compound has a molecular weight of 18561, a PSA of 5232000, and a LogP of 229000 , which can influence its bioavailability and pharmacokinetics.
Result of Action
As a biochemical reagent, it’s used in life science related research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-amino-5-chlorobenzoate. It’s recommended to avoid dust formation, ensure adequate ventilation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-chlorobenzoate can be synthesized through several methods. One common method involves the esterification of 2-amino-5-chlorobenzoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under reflux conditions for several hours . Another method involves the reduction of methyl 5-chloro-2-nitrobenzoate using a reducing agent like iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of methyl 2-amino-5-chlorobenzoate often involves large-scale esterification processes. The reaction mixture is typically refluxed, and the product is purified through crystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-5-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like iron powder or sodium borohydride are commonly used.
Major Products
Substitution: Products include various substituted benzoates.
Oxidation: Products include chlorinated benzoic acids.
Reduction: Products include amino-substituted benzoates.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-4-chlorobenzoate
- Methyl 2-amino-5-bromobenzoate
- Methyl 2-amino-5-methoxybenzoate
Uniqueness
Methyl 2-amino-5-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a preferred choice in various synthetic applications compared to its analogs .
Propiedades
IUPAC Name |
methyl 2-amino-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHVUURTQGBABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199992 | |
| Record name | Methyl 5-chloroanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5202-89-1 | |
| Record name | Methyl 2-amino-5-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5202-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloroanthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005202891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-chloroanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-chloroanthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of Methyl 2-amino-5-chlorobenzoate and how does it relate to its use in synthesis?
A: Methyl 2-amino-5-chlorobenzoate serves as a versatile building block in organic synthesis due to its structure. [] It contains a reactive amino group (-NH2) and an ester group (-COOCH3) which allows for various chemical transformations. [] For example, the amino group can undergo reactions like acylation or condensation, while the ester group can be hydrolyzed or reduced. [, ] This versatility makes it a valuable intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. []
Q2: Can you provide an example of how Methyl 2-amino-5-chlorobenzoate is used in the synthesis of a specific pharmaceutical intermediate?
A: Methyl 2-amino-5-chlorobenzoate plays a crucial role in synthesizing 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, a key intermediate for the drug tolvaptan. [] The synthesis involves several steps starting with sulfonylation of the amino group in Methyl 2-amino-5-chlorobenzoate, followed by N-alkylation and Dieckmann condensation. [] Subsequent decarboxylation and desulfonation then yield the desired benzazepine derivative. []
Q3: What insights does the crystal structure of Methyl 2-amino-5-chlorobenzoate provide about its intermolecular interactions?
A: Analysis of the crystal structure reveals that Methyl 2-amino-5-chlorobenzoate molecules are nearly planar and form chains along the b-axis through intermolecular N—H⋯O hydrogen bonds. [] Additionally, an intramolecular N—H⋯O hydrogen bond contributes to the formation of a six-membered ring within the molecule. [] These hydrogen bonding interactions influence the compound's packing arrangement in the solid state and can impact its physicochemical properties, such as melting point and solubility.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
